3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one
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Overview
Description
3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with a chlorofluorophenyl group and a methyl group.
Preparation Methods
The synthesis of 3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methyl-4-pyridone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one can be compared with similar compounds such as:
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound shares a similar chlorofluorophenyl group but differs in the core structure, which is an isoxazole ring instead of a pyridinone ring.
2-Chloro-6-fluorobenzyl chloride: This compound is a precursor in the synthesis of this compound and shares the chlorofluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorofluorophenyl and pyridinone moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
919366-52-2 |
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Molecular Formula |
C13H11ClFNO |
Molecular Weight |
251.68 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C13H11ClFNO/c1-8-9(13(17)5-6-16-8)7-10-11(14)3-2-4-12(10)15/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
GSQSUZPBRNQWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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